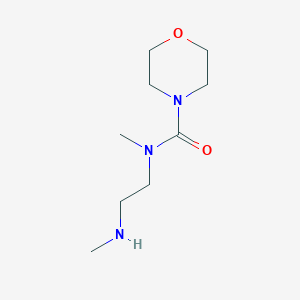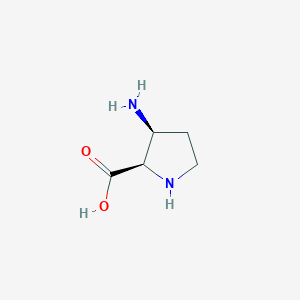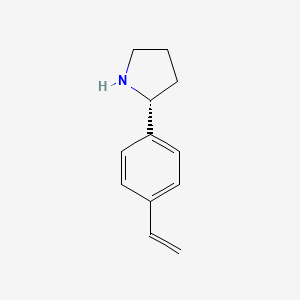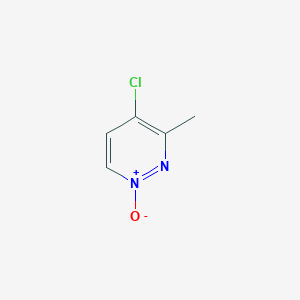
4-Chloro-3-methylpyridazine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylpyridazine 1-oxide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The presence of the chlorine and methyl groups, along with the N-oxide functionality, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylpyridazine 1-oxide typically involves the oxidation of 4-Chloro-3-methylpyridazine. One common method is the use of hydrogen peroxide or peracids as oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or methanol at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylpyridazine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridazine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Higher oxidized pyridazine derivatives.
Reduction: 4-Chloro-3-methylpyridazine.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-methylpyridazine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylpyridazine 1-oxide involves its interaction with various molecular targets. The N-oxide functionality can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,3-dimethylpyridine 1-oxide
- 3-Chloro-4-methylpyridine 1-oxide
- 2-Chloro-3-methylpyridazine 1-oxide
Uniqueness
4-Chloro-3-methylpyridazine 1-oxide is unique due to the specific positioning of the chlorine and methyl groups, as well as the presence of the N-oxide functionality
Properties
Molecular Formula |
C5H5ClN2O |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
4-chloro-3-methyl-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C5H5ClN2O/c1-4-5(6)2-3-8(9)7-4/h2-3H,1H3 |
InChI Key |
CLBBNVJGYZFMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C[N+](=N1)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


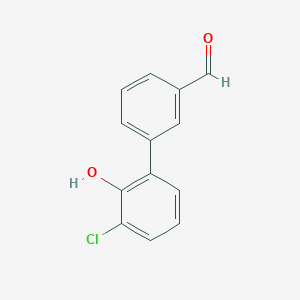
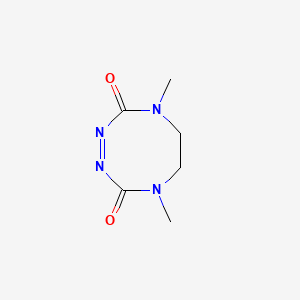
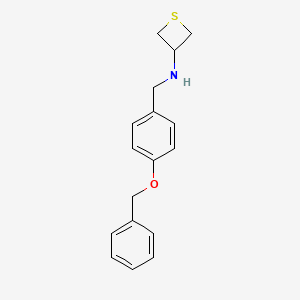
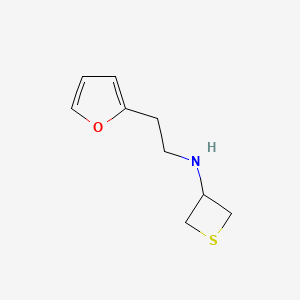
![2,7-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B12987066.png)
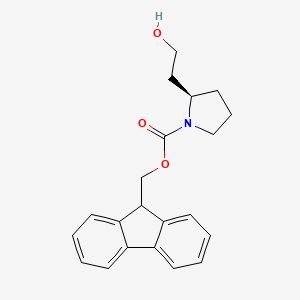
![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12987079.png)
![1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12987090.png)
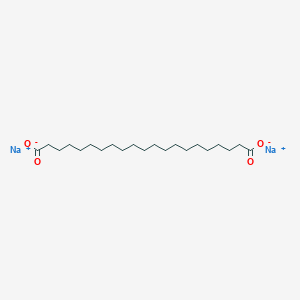
![N-(furan-2-ylmethyl)-N-methylbicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B12987100.png)
